2-Chloro-3-nitroimidazo[1,2-a]pyrimidine
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Overview
Description
2-Chloro-3-nitroimidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both chloro and nitro groups in the molecule makes it a versatile intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-nitroimidazo[1,2-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-chloro-3-nitropyridine with suitable amines, followed by cyclization to form the imidazo[1,2-a]pyrimidine ring . The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper salts.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-nitroimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary or secondary amines, thiols, and alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or other reducing agents like sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Substitution: Substituted imidazo[1,2-a]pyrimidines with various functional groups.
Reduction: Aminoimidazo[1,2-a]pyrimidine derivatives.
Oxidation: Oxidized imidazo[1,2-a]pyrimidine derivatives.
Scientific Research Applications
2-Chloro-3-nitroimidazo[1,2-a]pyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-3-nitroimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The chloro group can also participate in covalent bonding with target proteins, affecting their function .
Comparison with Similar Compounds
2-Chloro-3-nitroimidazo[1,2-a]pyrimidine can be compared with other similar compounds such as:
2-Chloro-3-nitroimidazo[1,2-a]pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-Chloro-3-nitroimidazo[1,2-a]benzimidazole: Contains a benzimidazole ring, offering different biological activities.
2-Chloro-3-nitroimidazo[1,2-a]pyrazine: Features a pyrazine ring, which can lead to different chemical reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and the imidazo[1,2-a]pyrimidine scaffold, which provides a versatile platform for further chemical modifications and biological studies .
Properties
Molecular Formula |
C6H3ClN4O2 |
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Molecular Weight |
198.57 g/mol |
IUPAC Name |
2-chloro-3-nitroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C6H3ClN4O2/c7-4-5(11(12)13)10-3-1-2-8-6(10)9-4/h1-3H |
InChI Key |
LCSOLOMRDCZIDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(N=C2N=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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